molecular formula C6H7NO2 B035178 (Z)-2-Acetyl-3-hydroxybut-2-enenitrile CAS No. 110788-68-6

(Z)-2-Acetyl-3-hydroxybut-2-enenitrile

Cat. No. B035178
M. Wt: 125.13 g/mol
InChI Key: HWWZONASFGUWHE-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-Acetyl-3-hydroxybut-2-enenitrile, also known as AHBN, is a chemical compound that has been of great interest to researchers due to its unique chemical structure and potential applications in various fields. AHBN is a nitrile compound that belongs to the class of unsaturated ketones and has a molecular formula of C6H7NO2.

Mechanism Of Action

The mechanism of action of (Z)-2-Acetyl-3-hydroxybut-2-enenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.

Biochemical And Physiological Effects

(Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, antitumor, and antibacterial activities. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to inhibit the production of prostaglandins and other inflammatory mediators, which can reduce inflammation and pain. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which can inhibit tumor growth. In addition, (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to exhibit antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

One of the advantages of using (Z)-2-Acetyl-3-hydroxybut-2-enenitrile in lab experiments is its relatively simple synthesis method and high yield. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile is also stable under a range of conditions, which makes it suitable for use in a variety of experiments. However, one limitation of using (Z)-2-Acetyl-3-hydroxybut-2-enenitrile is its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, (Z)-2-Acetyl-3-hydroxybut-2-enenitrile is a toxic compound, and precautions should be taken when handling it in the lab.

Future Directions

There are several future directions for research on (Z)-2-Acetyl-3-hydroxybut-2-enenitrile. One area of interest is the development of novel materials and polymers based on (Z)-2-Acetyl-3-hydroxybut-2-enenitrile. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to have unique structural and chemical properties that make it a promising building block for the synthesis of new materials with tailored properties. Another area of interest is the development of (Z)-2-Acetyl-3-hydroxybut-2-enenitrile-based drugs for the treatment of cancer and inflammation. (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to exhibit potent antitumor and anti-inflammatory activities, and further research could lead to the development of new drugs with improved efficacy and reduced side effects. Finally, further studies are needed to elucidate the mechanism of action of (Z)-2-Acetyl-3-hydroxybut-2-enenitrile and to better understand its biochemical and physiological effects.

Synthesis Methods

(Z)-2-Acetyl-3-hydroxybut-2-enenitrile can be synthesized through the reaction of acetoacetone with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in a solvent mixture of ethanol and water, and the product is obtained through crystallization. The yield of the reaction is typically around 70-80%, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

(Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been shown to exhibit antitumor, antibacterial, and anti-inflammatory activities. In material science, (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, (Z)-2-Acetyl-3-hydroxybut-2-enenitrile has been used as a chiral auxiliary for the synthesis of enantiomerically pure compounds.

properties

CAS RN

110788-68-6

Product Name

(Z)-2-Acetyl-3-hydroxybut-2-enenitrile

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

(Z)-2-acetyl-3-hydroxybut-2-enenitrile

InChI

InChI=1S/C6H7NO2/c1-4(8)6(3-7)5(2)9/h8H,1-2H3/b6-4-

InChI Key

HWWZONASFGUWHE-XQRVVYSFSA-N

Isomeric SMILES

C/C(=C(\C#N)/C(=O)C)/O

SMILES

CC(=C(C#N)C(=O)C)O

Canonical SMILES

CC(=C(C#N)C(=O)C)O

synonyms

2-Butenenitrile, 2-acetyl-3-hydroxy-, (2Z)- (9CI)

Origin of Product

United States

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